3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-propoxy-1,2,4-triazol-3-one: Another triazole derivative with similar structural features.
3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: A related compound with a different ring structure but similar functional groups.
Uniqueness
3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
3-Ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 58910-23-9) is a triazole derivative notable for its unique structure and potential biological activities. This compound is being explored for its antimicrobial, antifungal, and possible anticancer properties. This article presents a comprehensive overview of its biological activity, synthesis methods, and research findings.
Property | Value |
---|---|
Molecular Formula | C₅H₉N₃O |
Molecular Weight | 127.14 g/mol |
IUPAC Name | 3-ethyl-4-methyl-1H-1,2,4-triazol-5-one |
InChI Key | DKCNLPPKPMREIU-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Reaction of Ethyl Hydrazinecarboxylate with Methyl Isocyanate : This method typically uses ethanol as a solvent under elevated temperatures.
- Cyclization of α-Dichlorotoluene Sulfonyl–Substituted Hydrazone with Primary Amines : This approach has been noted for producing high yields in a safer environment using DIPEA as a catalyst .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:
- Staphylococcus aureus and Enterococcus faecalis : The compound shows moderate activity against these bacteria.
- Fungal Activity : It has been tested for antifungal properties against common fungal strains, indicating potential use in treating fungal infections .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial growth or cancer cell proliferation.
- Receptor Interaction : It can bind to cellular receptors, modulating their activity and leading to observed biological effects .
Study on Antimicrobial Activity
A study examined the efficacy of various triazole derivatives against bacterial strains. The results indicated that compounds with similar structures to 3-ethyl-4-methyl had notable antimicrobial properties against both gram-positive and gram-negative bacteria.
Cytotoxicity Assessment
In vitro tests on human cancer cell lines revealed that certain triazole derivatives exhibit potent cytotoxic effects. For instance, compounds with structural similarities to 3-ethyl-4-methyl were shown to induce apoptosis in cancer cells at concentrations that were non-toxic to normal cells .
Properties
Molecular Formula |
C5H9N3O |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-ethyl-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C5H9N3O/c1-3-4-6-7-5(9)8(4)2/h3H2,1-2H3,(H,7,9) |
InChI Key |
DKCNLPPKPMREIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=O)N1C |
Origin of Product |
United States |
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